molecular formula C14H15N5O6S B104746 Tribenuron CAS No. 106040-48-6

Tribenuron

Cat. No. B104746
M. Wt: 381.37 g/mol
InChI Key: BQZXUHDXIARLEO-UHFFFAOYSA-N
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Description

Tribenuron is a sulfonylurea herbicide that is widely used for weed control in various crops. It functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and ultimately plant death. Tribenuron is particularly effective against broadleaf weeds and is used in cereals, pasture, and plantation crops .

Synthesis Analysis

The synthesis of tribenuron-methyl involves using sodium dicyandiamide and saccharin as raw materials. The process includes a ring-opening reaction followed by phosgenation and condensation, resulting in a total yield of 57.0% and a product purity of 95.6%. This method has been successfully industrialized, indicating its practical application in producing the herbicide at a commercial scale10.

Molecular Structure Analysis

Tribenuron-methyl's molecular structure includes a triazine ring, which is a common feature in many herbicides. The molecule also contains a sulfonylurea bridge, which is essential for its herbicidal activity. The specific molecular interactions of tribenuron with the ALS enzyme are critical for its function as an inhibitor10.

Chemical Reactions Analysis

Upon exposure to light, tribenuron-methyl can undergo transformation, leading to the degradation of the herbicide into various byproducts. Studies have shown that irradiation of tribenuron-methyl in different solvents results in the formation of several degradation products, such as 4-methoxy-6-methyl-2-aminomethyl-1,3,5-triazine and methyl-2-(aminosulfonyl) benzoate, among others. The degradation follows first-order kinetics, with the rate of degradation varying depending on the solvent .

Physical and Chemical Properties Analysis

Tribenuron-methyl is a member of the sulfonylurea family of herbicides, which are known for their high potency at low application rates. The physical and chemical properties of tribenuron-methyl, such as its solubility, stability, and photodegradation behavior, are important for understanding its behavior in the environment and its efficacy as a herbicide. For instance, its photostability is a key factor in determining its longevity and activity in the field .

Case Studies and Resistance Mechanisms

Several studies have reported the development of resistance to tribenuron-methyl in various weed species. For example, mutations at the Pro197 position of the ALS gene have been identified as a resistance mechanism in corn poppy (Papaver rhoeas) and flixweed (Descurainia sophia) populations. These mutations alter the secondary structure of the ALS enzyme, preventing the binding of tribenuron and conferring resistance . Additionally, metabolic resistance mediated by cytochrome P450 enzymes has been observed in Descurainia sophia, where enhanced rates of tribenuron-methyl metabolism contribute to resistance .

Environmental Impact and Biodegradation

The environmental impact of tribenuron-methyl is a concern, particularly its phytotoxicity to rotating crops. Microbial activity plays a crucial role in the removal of tribenuron-methyl from polluted soil. Certain bacterial strains, such as Serratia sp. strain BW30, have been shown to degrade tribenuron-methyl through a process of acidohydrolysis mediated by microbial activity at the cell-soil interface . Additionally, the augmentation of tribenuron-methyl removal from soil using Bacillus sp. strain BS2 and indigenous earthworms has been demonstrated, suggesting potential strategies for bioremediation .

Bioefficacy and Agricultural Use

The bioefficacy of tribenuron-methyl in agricultural settings has been studied, with findings indicating that it is highly efficient in controlling broad-leaf weeds in wheat. The application of tribenuron-methyl at different doses has shown significant reductions in weed population and dry matter accumulation, leading to increased wheat yields. Residue analysis has confirmed that tribenuron-methyl is safe for use at certain application rates, as residues in wheat grains were below detectable levels .

Scientific Research Applications

Metabolic Response in Plants

Tribenuron-methyl, an active substance in certain herbicides, has been studied for its effects on plants like cornflower (Centaurea cyanus L.). Research indicates that tribenuron-methyl impacts the metabolic response in various parts of the plant, affecting germination, chemical composition, and photosynthetic efficiency. This has implications for agricultural practices, especially in understanding and managing weed resistance to herbicides like tribenuron-methyl (Saja, Rys, Stawoska, & Skoczowski, 2016).

Environmental Impact and Toxicity

Studies on tribenuron methyl's environmental impact, particularly on aquatic life, have been conducted. For instance, its toxic effects on zebrafish embryos and larvae were investigated, highlighting concerns about herbicide contamination in aquatic ecosystems (YÖN ERTUĞ, Dinç, & Öztürk, 2021).

Herbicide Efficacy and Adjuvant Use

Research has explored how adjuvants influence the efficacy of tribenuron in weed control. Adjuvants like methylated seed oil and basic pH blend can enhance the herbicidal activity of tribenuron, offering insights into optimizing its use in agriculture (Zollinger, 2005).

Mutation and Resistance in Weeds

The continuous use of tribenuron as a herbicide can lead to resistance in weeds like flixweed (Descurainia sophia), with studies identifying specific amino acid mutations in the acetolactate synthase (ALS) enzyme as a resistance mechanism (Xu et al., 2015).

Electrochemical Analysis

Tribenuron has been studied for its electrochemical properties, which are important for understanding its behavior in various environments. Such studies contribute to methods for quantitative determination of tribenuron in samples (Olmedo et al., 1997).

Soil and Climate Influence on Herbicide Activity

The interaction between tribenuron methyl and various soil and climate conditions has been examined to understand its activity and efficacy under different environmental conditions. This research is crucial for effective weed management in different agricultural settings (Kieloch, 2014).

Combined Herbicide Applications

Studies have also focused on the efficacy of tribenuron-methyl in combination with other herbicides, providing insights into effective weed control strategies in crops like wheat (Singh, Punia, Balyan, & Malik, 2008).

Safety And Hazards

Tribenuron-methyl may cause an allergic skin reaction and is very toxic to aquatic life, with long-lasting effects . Therefore, it should be handled with care, and exposure to skin and the environment should be minimized.

Future Directions

Research is ongoing to understand the molecular basis of resistance to tribenuron-methyl in various plant species . This research could lead to the development of new strategies for managing resistance to this herbicide. Additionally, studies are being conducted to enhance the solubility and bioavailability of tribenuron-methyl, which could improve its effectiveness as a herbicide .

properties

IUPAC Name

2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S/c1-8-15-12(17-13(16-8)25-3)19(2)14(22)18-26(23,24)10-7-5-4-6-9(10)11(20)21/h4-7H,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZXUHDXIARLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147486
Record name Tribenuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tribenuron

CAS RN

106040-48-6
Record name Tribenuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106040-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribenuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106040486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribenuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIBENURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S929E7O41Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,940
Citations
M Heydari, AR Yousefi… - Chemical and …, 2021 - chembioagro.springeropen.com
… effects of nanoparticles on the efficacy of tribenuron-methyl in the suppression of … tribenuron-methyl zein-based nanoparticles (TMZNP-5). The entrapment efficiency (EE%) of …
Number of citations: 18 chembioagro.springeropen.com
HL Cui, CX Zhang, HJ Zhang, X Liu, Y Liu, GQ Wang… - Weed Science, 2008 - cambridge.org
… regions that flixweed was not controlled by tribenuron after the herbicide was … tribenuron repeatedly over 3 to 15 yr or from road sides and remote hills that had never received tribenuron …
Number of citations: 68 www.cambridge.org
D Bozic, M Saric, G Malidza, C Ritz, S Vrbnicanin - Crop Protection, 2012 - Elsevier
… and of tribenuron-methyl resistant and susceptible hybrids Rsu and S to tribenuron-methyl … Plants were treated post-emergence with imazamox/tribenuron-methyl at four true leaves (…
Number of citations: 42 www.sciencedirect.com
E Kotoula‐syka, IG Eleftherohorinos… - Weed …, 1993 - Wiley Online Library
… of the herbicides chlorsulfuron, tribenuron‐methyl, triasulfuron, … the highest phytotoxicity, and tribenuron‐methyl the lowest; … rate of application, except for tribenuron‐methyl in the sandy …
Number of citations: 90 onlinelibrary.wiley.com
S Polati, M Bottaro, P Frascarolo, F Gosetti… - Analytica chimica …, 2006 - Elsevier
The paper presents a new HPLC method, with UV and MS n detection, for the determination of seven pesticides, including the sulfonylurea herbicides amidosulfuron, azimsulfuron, …
Number of citations: 163 www.sciencedirect.com
E Pannacci, SK Mathiassen… - Weed Biology and …, 2010 - Wiley Online Library
… of a new commercial formulation of tribenuron‐methyl was … In one experiment, six doses of tribenuron‐methyl alone or in … The activity of tribenuron‐methyl was significantly enhanced …
Number of citations: 41 onlinelibrary.wiley.com
B Dong, W Qian, J Hu - Chemosphere, 2015 - Elsevier
The dissipation kinetics and residual levels of florasulam and tribenuron-methyl in wheat field ecosystem were determined using a quick, easy, cheap, efficient, rugged and safe method …
Number of citations: 36 www.sciencedirect.com
Q Yang, W Deng, X Li, Q Yu, L Bai… - BMC …, 2016 - bmcgenomics.biomedcentral.com
… tribenuron-methyl was identified. In particular, RNA transcriptome sequencing was conducted to identify genes involved in NTSR to tribenuron-… metabolic resistance to tribenuron-methyl …
Number of citations: 78 bmcgenomics.biomedcentral.com
J Chen, M Saleem, C Wang, W Liang, Q Zhang - Scientific reports, 2018 - nature.com
Earthworms are soil engineers that alter the soil bio-physical properties to favor plant growth whereas pesticides represent a significant threat to their abundance and soil health. Thus, …
Number of citations: 68 www.nature.com
W Deng, MJ Liu, Q Yang, Y Mei, XF Li… - Pesticide biochemistry …, 2015 - Elsevier
… Indeed, the sustained reliance on tribenuron-methyl to … The tribenuron-methyl resistance in flixweed was mainly due … susceptibility of various flixweed accessions to tribenuron-methyl; (2…
Number of citations: 43 www.sciencedirect.com

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